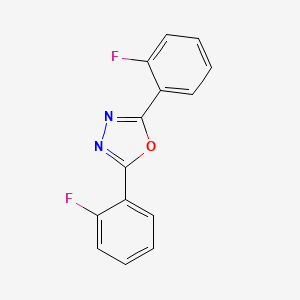

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Descripción

Significance of 1,3,4-Oxadiazole (B1194373) Derivatives in Contemporary Research

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.

In the realm of medicinal chemistry , 1,3,4-oxadiazole derivatives are recognized as versatile pharmacophores, exhibiting a wide spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The oxadiazole core is often employed as a bioisostere for amide and ester groups, a strategy that can enhance a molecule's oral bioavailability and metabolic stability.

In materials science , the electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives suitable for applications in organic electronics. They are frequently investigated as electron-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as components of thermally stable polymers and fluorescent materials. tubitak.gov.tr Their rigid, planar structure and potential for high quantum yields contribute to their utility in these advanced materials.

Research Context of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

This compound is a specific derivative of the 1,3,4-oxadiazole core, characterized by the presence of two 2-fluorophenyl substituents at the 2 and 5 positions of the oxadiazole ring. The introduction of fluorine atoms can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and electronic characteristics.

While extensive research has been conducted on the broader class of 1,3,4-oxadiazole derivatives, detailed experimental studies specifically focused on this compound are limited in publicly accessible scientific literature. However, its fundamental properties can be identified.

Physicochemical Properties

Basic identification and property data for this compound have been compiled by the National Institute of Standards and Technology (NIST). nist.govnist.gov

| Property | Value | Source |

| Molecular Formula | C₁₄H₈F₂N₂O | nist.govnist.gov |

| Molecular Weight | 258.2229 g/mol | nist.govnist.gov |

| CAS Registry Number | 62681-98-5 | nist.govnist.gov |

Spectroscopic Data

An infrared (IR) spectrum for this compound is available in the NIST database, providing insight into its molecular vibrations and functional groups. nist.gov The spectrum is a key piece of data for the characterization of this compound.

The research context for this specific compound can be inferred from studies on analogous structures. For instance, theoretical studies using Density Functional Theory (DFT) on fluorinated derivatives of 2,5-diphenyl-1,3,4-oxadiazole (B188118) suggest that fluorination can enhance the electron transport properties, which is a desirable characteristic for OLED applications. While this study did not specifically include the ortho-substituted isomer, it provides a framework for understanding the potential impact of the fluorine substituents in this compound.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established, typically involving the cyclization of diacylhydrazines or the oxidation of acylhydrazones. For example, the synthesis of the isomeric 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole (B3189423) has been reported through the reaction of 4-fluorobenzohydrazide with 4-fluorobenzoyl chloride followed by cyclodehydration. It is plausible that a similar synthetic strategy, starting from 2-fluorobenzohydrazide (B1295203), could be employed for the synthesis of this compound.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHSZHGKDKRMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211742 | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62681-98-5 | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62681-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062681985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques and Structural Elucidation of 2,5 Bis 2 Fluorophenyl 1,3,4 Oxadiazole

Spectroscopic Analysis Methodologies

Spectroscopic techniques are pivotal in elucidating the molecular structure of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole by providing detailed information about its atomic and molecular composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is anticipated to be complex due to the presence of two ortho-substituted fluorophenyl rings. The aromatic protons would likely appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The fluorine substituent will induce coupling with the adjacent protons, further splitting the signals. For comparison, the protons on the phenyl rings in 2,5-diphenyl-1,3,4-oxadiazole (B188118) appear as multiplets in the range of δ 7.57-8.19 ppm. chemicalbook.com The presence of the electron-withdrawing fluorine atom would likely shift the signals of the adjacent protons downfield.

¹³C-NMR Spectroscopy: In the ¹³C-NMR spectrum, the carbon atoms of the oxadiazole ring are expected to show characteristic signals. For many 2,5-disubstituted 1,3,4-oxadiazoles, the two carbon atoms of the oxadiazole ring (C2 and C5) are chemically equivalent due to symmetry and typically resonate in the region of δ 160-165 ppm. researchgate.netmdpi.com For instance, in 2,5-diphenyl-1,3,4-oxadiazole, the oxadiazole carbons appear at δ 164.58 ppm. The carbon atoms of the fluorophenyl rings will exhibit signals in the aromatic region (δ 110-165 ppm), with the carbon atom directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The signals for the aromatic carbons will also be influenced by the position of the fluorine substituent.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling Constants (J, Hz) |

|---|---|---|

| Aromatic Protons | 7.2 - 8.3 | Multiplets |

| Oxadiazole Carbons (C2, C5) | ~164 | Singlet |

| Fluorine-bearing Aromatic Carbon | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet |

| Other Aromatic Carbons | 115 - 135 | Doublets and Triplets due to C-F coupling |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides valuable information about its functional groups. nist.govajchem-a.com The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov Characteristic absorption bands for 1,3,4-oxadiazole (B1194373) derivatives are typically observed for the C=N and C-O-C stretching vibrations. nih.govresearchgate.net

Key vibrational frequencies observed in the IR spectrum of related oxadiazole compounds include:

C=N stretching: This vibration typically appears in the region of 1610-1650 cm⁻¹.

C-O-C stretching: The stretching of the ether-like linkage within the oxadiazole ring is usually found between 1020 and 1250 cm⁻¹.

Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F bond is anticipated in the range of 1100-1250 cm⁻¹.

Observed IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3050 | Aromatic C-H stretch |

| ~1620 | C=N stretch of the oxadiazole ring |

| ~1240 | Asymmetric C-O-C stretch of the oxadiazole ring and C-F stretch |

| ~1020 | Symmetric C-O-C stretch of the oxadiazole ring |

| ~760 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The NIST WebBook confirms the molecular weight of this compound to be 258.2229 g/mol . nist.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition as C₁₄H₈F₂N₂O. mdpi.com

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 258. The fragmentation pattern of 1,3,4-oxadiazoles often involves the cleavage of the heterocyclic ring. Key fragmentation pathways for 2,5-disubstituted-1,3,4-oxadiazoles typically include the formation of benzoyl-type cations and nitrile fragments. For the title compound, the expected fragmentation would likely involve the loss of neutral fragments such as CO, N₂, and HCN, as well as the formation of the 2-fluorobenzoyl cation (m/z 123) and the 2-fluorobenzonitrile (B118710) radical cation (m/z 121).

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 258 | [M]⁺˙ (Molecular ion) |

| 123 | [FC₆H₄CO]⁺ |

| 121 | [FC₆H₄CN]⁺˙ |

| 95 | [C₆H₄F]⁺ |

Crystallographic Studies for Molecular Architecture

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive evidence for the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

While a specific crystal structure for this compound has not been identified in the surveyed literature, analysis of closely related compounds, such as 2,5-Bis(4-methoxy-phenyl)-1,3,4-oxadiazole, offers insights into the expected molecular geometry. nih.gov

Expected Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Oxadiazole Ring | Essentially planar |

| Dihedral Angle (Phenyl-Oxadiazole) | 5-20° |

| Key Intermolecular Interactions | C-H···N, C-H···O, C-H···F, π-π stacking |

Investigations into the Biological Activities of 2,5 Bis 2 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Antimicrobial Efficacy

The 1,3,4-oxadiazole (B1194373) scaffold is a foundational component in the development of new antimicrobial agents. nih.govajrconline.org Research has consistently shown that modifying this core structure can lead to compounds with significant activity against various microbial pathogens. semanticscholar.orgnih.gov The introduction of electronegative groups, such as halogens like fluorine, onto the phenyl rings attached to the oxadiazole core has been shown to enhance antimicrobial effects. nih.govmdpi.com

Derivatives of 2,5-disubstituted-1,3,4-oxadiazole have demonstrated activity against a broad range of both gram-positive and gram-negative bacteria. nih.gov The lipophilic character imparted by aromatic substitutions is believed to facilitate the passage of these molecules through the microbial cell membrane. researchgate.netauctoresonline.org

Studies on derivatives containing fluoroaryl groups have confirmed their antibacterial potential. A series of (5-(fluoroaryl)-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives displayed notable activity against the gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 31 to 125 µg/mL. researchgate.netauctoresonline.org Their efficacy against gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa was found to be more moderate in the same study. researchgate.netauctoresonline.org In contrast, another study reported that 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited potent activity against E. coli and S. pneumoniae, even stronger than the standard drug ampicillin, and was over 100 times more active against P. aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected Fluorophenyl-1,3,4-Oxadiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| (5-(fluoroaryl)-1,3,4-oxadiazol-2-yl) derivatives | Staphylococcus aureus | 31 - 125 | researchgate.netauctoresonline.org |

| (5-(fluoroaryl)-1,3,4-oxadiazol-2-yl) derivatives | Staphylococcus epidermidis | 31 - 125 | researchgate.netauctoresonline.org |

| (5-(fluoroaryl)-1,3,4-oxadiazol-2-yl) derivatives | Escherichia coli | 500 - 1000 | researchgate.netauctoresonline.org |

| (5-(fluoroaryl)-1,3,4-oxadiazol-2-yl) derivatives | Pseudomonas aeruginosa | 500 - 1000 | researchgate.netauctoresonline.org |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli | Stronger than ampicillin | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | S. pneumoniae | Stronger than ampicillin | mdpi.com |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | >100x stronger than ampicillin | mdpi.com |

The 1,3,4-oxadiazole ring system is also a promising scaffold for the development of novel antifungal agents. icm.edu.plnih.govresearchgate.net Several studies have highlighted the effectiveness of these derivatives against various fungal species. nih.govmdpi.com For instance, certain 1,3,4-oxadiazole compounds were found to possess significant fungistatic and fungicidal activities against Candida albicans. nih.gov

Specifically, derivatives containing fluorinated phenyl groups have shown notable antifungal properties. The compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol demonstrated better activity against Aspergillus fumigatus than the standard drug terbinafine. mdpi.com In another investigation, two new 1,3,4-oxadiazole compounds, designated LMM5 and LMM11, proved effective against multiple clinical isolates of C. albicans, with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. frontiersin.org Importantly, these compounds were found to be non-toxic in evaluated human cell lines. frontiersin.org The kinetic profile of these compounds suggested a fungistatic effect that was sustained over 36 hours. frontiersin.org

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | Better than terbinafine | mdpi.com |

| LMM5 | Candida albicans | MIC: 32 μg/mL; MFC: 256 μg/mL | frontiersin.org |

| LMM11 | Candida albicans | MIC: 32 μg/mL; MFC: 64 μg/mL | frontiersin.org |

| Phenyl-substituted with Chlorine/Nitro group | Candida albicans | MIC: 32 μg/mL | nih.gov |

The 1,3,4-oxadiazole core is present in several compounds with established antiviral activity, including the commercially available HIV integrase inhibitor, Raltegravir. nih.gov This highlights the potential of this heterocyclic system in the design of new antiviral therapeutics. icm.edu.pl Recent research has explored the efficacy of 1,3,4-oxadiazole derivatives against other viruses, such as SARS-CoV-2. zenodo.org A study investigating a series of these derivatives for their ability to inhibit SARS-CoV-2 replication found that an unsubstituted phenyl derivative and an amino-phenyl derivative exhibited significant antiviral activity, with IC50 values of 15.2 μM and 15.7 μM, respectively. zenodo.org While not containing a fluorophenyl group, these findings underscore the intrinsic antiviral potential of the 2,5-disubstituted-1,3,4-oxadiazole scaffold. zenodo.org

Anticancer and Cytotoxic Properties

The 1,3,4-oxadiazole moiety is recognized as a privileged scaffold in the field of oncology, forming the core of numerous compounds with potent cytotoxic and anticancer activities. nih.govnih.govnih.govresearchgate.net The inclusion of fluorine atoms and fluorophenyl groups is a key design element in many of these potential therapeutic agents. mdpi.com

Numerous studies have synthesized and evaluated 1,3,4-oxadiazole derivatives bearing fluorophenyl substituents for their ability to inhibit the growth of various cancer cell lines. For example, the compound N,5-Bis(4-fluorophenyl)-1,3,4-oxadiazol-2-amine was synthesized and evaluated for its anticancer properties. researchgate.net Similarly, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) showed activity against several cancer cell lines. nih.gov

A series of 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles demonstrated significant cytotoxic effects against the LN229 glioblastoma cell line. mdpi.com Relatedly, studies on the bioisosteric 1,3,4-thiadiazole (B1197879) ring have also supported the importance of the fluorophenyl group; a derivative with a 3-fluorophenyl substituent showed notable activity against prostate (PC-3) and colon (HT-29) cancer cell lines. nih.gov Many of these compounds have shown selectivity, being more toxic to cancer cells than to normal cell lines. nih.govrsc.org

Table 3: In Vitro Cytotoxicity of Selected Fluorophenyl-1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| AMK OX-8 (Oxadiazole derivative) | A549 (Lung) | IC₅₀: 25.04 µM | nih.gov |

| AMK OX-8 (Oxadiazole derivative) | HeLa (Cervical) | IC₅₀: 35.29 µM | nih.gov |

| 4j (N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analog) | MOLT-4 (Leukemia) | 50.38% Growth Inhibition | researchgate.net |

| 4j (N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analog) | IGROV1 (Ovarian) | 48.45% Growth Inhibition | researchgate.net |

| 4p (N-(4-fluorophenyl)-5-aryl-1,3,4-oxadiazol-2-amine analog) | HeLa (Cervical) | GI₅₀: 36.7 µM | researchgate.net |

| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 (CNS) | 98.74% Growth | nih.gov |

| 5b (2,5-bis(trifluoroethoxy)phenyl-oxadiazole deriv.) | LN229 (Glioblastoma) | 48.4% Cell Viability | mdpi.com |

| 63 (N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide) | HT-29 (Colon) | IC₅₀: 33.67 µM | nih.gov |

The anticancer effects of 1,3,4-oxadiazole derivatives are mediated through various mechanisms of action. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This has been confirmed in studies using techniques such as DNA ladder assays, which detect DNA fragmentation, and nuclear staining with dyes like acridine (B1665455) orange and ethidium (B1194527) bromide, which reveal characteristic apoptotic bodies. nih.gov For some derivatives, the apoptotic process has been linked to the intrinsic mitochondrial pathway, involving mitochondrial membrane depolarization. nih.govacs.org Research on 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered oxadiazoles (B1248032) indicated that their cytotoxic effect stems from the induction of significant cell apoptosis via damage to the cancer cells' DNA. mdpi.com

Enzyme inhibition is another critical mechanism. Certain 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression. These include the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation. rsc.org Other targeted enzymes include telomerase, which is vital for maintaining telomere length in cancer cells, and specific tumor-associated carbonic anhydrase isoforms. nih.govekb.eg

Kinase Inhibition Profiles (e.g., EGFR, FAK, VEGFR-2, HDAC8)

Derivatives of 1,3,4-oxadiazole have been identified as promising inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

EGFR and VEGFR-2 Inhibition: Computational studies have explored the potential of 1,3,4-oxadiazole derivatives as selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) over Epidermal Growth Factor Receptor (EGFR). researchgate.netniscpr.res.in VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. researchgate.net In one such study, a series of previously identified anti-inflammatory 1,3,4-oxadiazole derivatives were evaluated for their anti-cancer potential by targeting the tyrosine kinase domains of VEGFR-2 and EGFR. researchgate.netniscpr.res.in Molecular docking studies indicated that several derivatives acted as potent inhibitors of VEGFR-2, with some showing weaker interactions with EGFR, suggesting potential selectivity. researchgate.netniscpr.res.in For instance, derivative 7j was identified as the most potent inhibitor of VEGFR-2 with a high binding energy and a low estimated inhibition constant (IC50). researchgate.net

| Compound | VEGFR-2 Binding Energy (kJ/mol) | EGFR Binding Energy (kJ/mol) | Reference |

|---|---|---|---|

| 7g | -46.32 | -31.01 | researchgate.net |

| 7j | -48.89 | -33.23 | researchgate.net |

| 7l | -45.01 | -34.19 (for 7i) | researchgate.net |

FAK Inhibition: Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase implicated in cancer progression and metastasis. nih.gov The 1,3,4-oxadiazole scaffold has been explored for the discovery of new FAK inhibitors. nih.gov Studies have shown that certain derivatives can significantly inhibit FAK phosphorylation activity, suggesting they could interfere with cancer cell migration and survival. nih.gov

HDAC8 Inhibition: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a valid strategy for cancer therapy. nih.govresearchgate.netresearchgate.netdaneshyari.com A series of novel 2,5-disubstituted-1,3,4-oxadiazoles containing glycine (B1666218) and alanine (B10760859) hybrids were designed and evaluated as class I HDAC inhibitors. nih.govresearchgate.net In both in-silico and in-vitro studies, these compounds showed significant HDAC inhibition and exhibited selectivity for HDAC8. nih.govresearchgate.net Compound 10b from this series demonstrated substantial HDAC8 inhibitory activity, comparable to the FDA-approved drug vorinostat. nih.govresearchgate.net

Anti-inflammatory and Analgesic Effects

The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to possess anti-inflammatory and analgesic properties, often with the goal of reducing the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Numerous studies have synthesized and evaluated 2,5-disubstituted 1,3,4-oxadiazole derivatives for these effects using various animal models. nih.govresearchgate.net In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, many oxadiazole derivatives have shown significant reductions in swelling. nih.govresearchgate.netnih.gov For example, one study found that a compound designated as OSD (100 mg/kg) reduced paw edema by 60%, an effect comparable to the standard drug diclofenac. nih.govresearchgate.netscholarsportal.info Another derivative, Ox-6f , at a dose of 10 mg/kg, significantly reduced edema by nearly 80%. nih.gov Some compounds have shown potent analgesic activity in tests like the tail-flick and formalin tests in rodents. researchgate.netmdpi.com

| Compound | Dose | % Inhibition of Edema | Reference |

|---|---|---|---|

| OSD | 100 mg/kg | 60% | nih.govresearchgate.net |

| OPD | 100 mg/kg | 32.5% | nih.govresearchgate.net |

| Ox-6f | 10 mg/kg | 79.83% | nih.gov |

| Ox-6d | 10 mg/kg | 76.64% | nih.gov |

| Ox-6a | 10 mg/kg | 74.52% | nih.gov |

| Diclofenac (Standard) | 10 mg/kg | ~85% | nih.gov |

Anti-diabetic Applications

The 1,3,4-oxadiazole scaffold has emerged as a promising option in the search for new anti-diabetic agents. nih.govnih.gov One of the key strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govnih.govnih.gov

Several series of 1,3,4-oxadiazole derivatives have been synthesized and tested for their ability to inhibit these enzymes. nih.govnih.gov For instance, a series of 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives showed notable α-amylase and α-glucosidase inhibitory activity. nih.gov Other studies have reported novel oxadiazole analogs with strong inhibitory potential against these enzymes, with some compounds showing IC50 values comparable to standard drugs like acarbose (B1664774) and miglitol. nih.gov In-vivo studies using diabetic rat models have also confirmed the potential of these derivatives, demonstrating significant reductions in blood glucose levels and HbA1c. nih.gov

| Compound | Target Enzyme | IC50 (µg/ml) | Standard Drug (IC50 µg/ml) | Reference |

|---|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose (12.20 ± 0.78) | nih.gov |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol (11.47 ± 0.02) | nih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol (11.47 ± 0.02) | nih.gov |

| 2b | α-Glucosidase | ~46-81 | Acarbose (34.72) | nih.gov |

| 2g | α-Glucosidase | ~46-81 | Acarbose (34.72) | nih.gov |

Agricultural Applications (e.g., Herbicidal, Insecticidal, Fungicidal)

Beyond medicine, 1,3,4-oxadiazole derivatives have significant applications in agriculture as plant protection agents. mdpi.comoup.com They have been investigated for a range of activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netmdpi.comoup.com

Fungicidal Activity: Numerous studies have focused on developing 1,3,4-oxadiazole derivatives as novel fungicides to combat plant diseases that threaten crop yield and quality. nih.govresearchgate.netresearchgate.net These compounds have shown efficacy against a variety of plant pathogens. For example, certain derivatives displayed significant fungicidal activity against Rhizoctonia solani (rice sheath blight) and Sorghum anthracnose, with some compounds showing higher potency than the commercial fungicide tebuconazole. researchgate.netresearchgate.net Other research has demonstrated their effectiveness against pathogens affecting maize, such as Exserohilum turcicum, with several compounds exhibiting lower EC50 values than the control drug carbendazim. nih.gov

| Compound | Target Pathogen | Activity (EC50 mg/L or µg/ml) | Reference |

|---|---|---|---|

| 4 | Rhizoctonia solani (RSB) | 0.88 mg/L | researchgate.net |

| 16 | Rhizoctonia solani (RSB) | 0.91 mg/L | researchgate.net |

| 20 | Rhizoctonia solani (RSB) | 0.85 mg/L | researchgate.net |

| 3 | Sorghum anthracnose (SA) | 1.03 mg/L | researchgate.net |

| 5k | Exserohilum turcicum | 32.25 µg/ml | nih.gov |

| 5e | Exserohilum turcicum | 47.56 µg/ml | nih.gov |

Herbicidal and Insecticidal Activity: The 1,3,4-oxadiazole ring is present in commercial agrochemicals like the herbicide oxadiazon. oup.com Research has shown that derivatives can be effective against weeds such as Echinochloa cruss-galli. oup.com Symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole (B1619165) has demonstrated strong insecticidal activity against house flies and leaf rollers. oup.com

Other Pharmacological Potentials (e.g., Antitubercular, Anticonvulsant, Antioxidant, Muscle Relaxant)

The versatility of the 1,3,4-oxadiazole scaffold extends to a variety of other pharmacological activities.

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. nih.gov The 1,3,4-oxadiazole ring is being investigated as a core component of novel antitubercular agents. researchgate.netmdpi.com Synthesized derivatives have been tested against various Mycobacterium strains, including drug-resistant ones. mdpi.comnih.gov Studies have identified compounds with significant activity against M. tuberculosis H37Rv and strains resistant to standard drugs like pyrazinamide. nih.gov

| Compound | Target Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1k, 1l | M. tuberculosis H37Rv | 8 µg/mL | nih.gov |

| 1k, 1l | Pyrazinamide-resistant | 4 µg/mL | nih.gov |

| LMM6 | M. tuberculosis H37Rv | 8.27–33.07 µM | oup.com |

| LMM11 | M. tuberculosis H37Rv | 15.58–70.30 µM | oup.com |

| 5d | M. smegmatis | 25 µM | msptm.org |

Anticonvulsant Activity: Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential to treat epilepsy. researchgate.netnih.gov In standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, several compounds have demonstrated significant anticonvulsant effects. nih.govresearchgate.netnih.gov For example, compound 5b showed excellent activity in both MES and scPTZ models, with ED50 values lower than the standard drugs carbamazepine (B1668303) and ethosuximide. nih.govresearchgate.net

Antioxidant Activity: Some 1,3,4-oxadiazole derivatives have been reported to possess antioxidant properties. nih.gov In vitro antioxidant activity has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. msptm.org

Muscle Relaxant Activity: The potential for 1,3,4-oxadiazole derivatives to act as muscle relaxants has also been explored. researchgate.net The rotarod test in mice is a common method to assess this activity. researchgate.netisciii.es In one study, a series of 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole derivatives were evaluated, and while most showed activity, compound 13 was found to be the most effective, with activity comparable to diazepam. researchgate.net

An article on the computational and theoretical studies of the specific chemical compound 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole cannot be generated at this time.

A thorough review of available scientific literature and databases did not yield specific computational data for this exact molecule. The search results contained information on a variety of other 1,3,4-oxadiazole derivatives, including those with different substitution patterns (e.g., 3-fluoro or 4-fluoro isomers) or related core structures.

However, no dedicated studies with published data were found for This compound that would allow for the creation of the requested detailed sections on:

Computational and Theoretical Studies on 2,5 Bis 2 Fluorophenyl 1,3,4 Oxadiazole

Bioactivity Score Prediction

Due to the strict requirement to focus solely on "2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole" and to include detailed research findings and data tables, it is not possible to construct the article without deviating from the instructions or fabricating information. Providing data from related but distinct compounds would be scientifically inaccurate and would not adhere to the specified scope.

In-depth Analysis of this compound in Materials Science

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of 2,5 Bis 2 Fluorophenyl 1,3,4 Oxadiazole Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 1,3,4-oxadiazole (B1194373) derivatives is profoundly influenced by the nature and position of substituents on the flanking phenyl rings. mdpi.com These modifications can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

Halogenation of the phenyl rings in 2,5-disubstituted-1,3,4-oxadiazole derivatives is a key strategy for modulating their antimicrobial activity. The presence of electron-withdrawing groups like halogens can enhance the electronic properties of the molecule, which is often correlated with increased antimicrobial efficacy. nih.gov

Research has shown that the substitution of a chlorine or nitro group on the phenyl ring can lead to significant antifungal activity. nih.gov This is attributed to the electron-withdrawing nature of these groups, which can facilitate the transport of the compound across the microbial cell membrane. nih.gov For instance, studies on various substituted oxadiazoles (B1248032) have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria at low concentrations. Specifically, sulfone derivatives of 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole (B3189423) have shown remarkable antibacterial activity against Xanthomonas oryzae, the pathogen responsible for rice bacterial leaf blight, even outperforming commercial agents.

The position of the halogen substituent is also critical. Studies on 2,5-disubstituted oxadiazoles have revealed that compounds with a 4-chloro-benzoic acid substitution at the 2,5-positions exhibit improved anti-inflammatory activity compared to those with 2-chloro or 3-chloro substitutions. dergipark.org.tr This highlights the importance of the substituent's location in dictating the biological response.

Table 1: Effect of Halogenation on Antimicrobial Activity

| Compound Derivative | Substituent | Observed Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole | Chlorine or Nitro group on phenyl ring | Reasonable antifungal activity | nih.gov |

| 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 4-fluorophenyl and methylsulfonyl groups | Exceptional antibacterial activity against Xanthomonas oryzae | |

| 2,5-disubstituted oxadiazoles | 4-chloro-benzoic acid at 2,5-positions | Improved anti-inflammatory activity | dergipark.org.tr |

The incorporation of additional heterocyclic rings, such as furan (B31954) and indole (B1671886), into the 2,5-disubstituted-1,3,4-oxadiazole scaffold can significantly enhance the biological activity of the resulting compounds. mdpi.com This strategy often leads to hybrid molecules with improved pharmacological profiles.

Studies have shown that furan-containing derivatives of 1,3,4-oxadiazoles exhibit remarkable antibacterial activities. nih.gov Specifically, certain furan-oxadiazole derivatives have demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli. nih.govmui.ac.ir The substitution with a nitro furan ring has also been associated with significant antibacterial activity against staphylococcal strains. nih.gov

Similarly, the introduction of an indole moiety has been found to confer potent antimicrobial properties. For example, 2-(3-chlorophenyl)-5-indole-1,3,4-oxadiazole is effective against S. aureus, E. coli, and B. subtilis. ijpsjournal.com The presence of these additional heterocyclic systems can lead to a broader spectrum of activity and increased potency.

Table 2: Biological Activity of Heterocyclic Ring-Incorporated Oxadiazole Derivatives

| Compound Derivative | Incorporated Heterocycle | Observed Biological Activity | Reference |

|---|---|---|---|

| Furan-oxadiazole derivatives | Furan | Remarkable antibacterial activity against S. aureus and E. coli | nih.govmui.ac.ir |

| 2-(3-chlorophenyl)-5-indole-1,3,4-oxadiazole | Indole | Effective against S. aureus, E. coli, and B. subtilis | ijpsjournal.com |

| 1,3,4-oxadiazole with an additional heterocyclic ring | General heterocycle | Enhanced antimicrobial effect | mdpi.com |

Modulating Properties for Materials Science Applications

Derivatives of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole are not only valuable in medicinal chemistry but also hold significant promise in materials science. Their inherent thermal and chemical stability, coupled with their electronic properties, makes them suitable for a range of applications. mdpi.com

The electron-transporting nature of the oxadiazole core is a key feature exploited in the development of organic light-emitting diodes (OLEDs). The ability of these compounds to efficiently transport electrons contributes to enhanced device performance. The introduction of electron-withdrawing groups, such as fluorine, further enhances the thermal stability and electronic properties, making these derivatives particularly well-suited for optoelectronic devices.

The high thermal and chemical stability of certain 2,5-disubstituted 1,3,4-oxadiazole derivatives has also led to their use in the production of heat-resistant polymers and anti-corrosion agents. mdpi.com

Bioisosteric Replacement and Linker Functionality in Drug Design

The 1,3,4-oxadiazole ring is recognized as a valuable pharmacophore and a versatile linker in drug design. nih.govnih.gov Its ability to act as a bioisostere for amide and ester groups allows for the modification of a drug candidate's pharmacokinetic profile while maintaining or improving its biological activity. nih.gov

Bioisosteric replacement is a crucial strategy in lead optimization, enabling the generation of new molecules with similar biological effects but improved physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.com The 1,3,4-oxadiazole moiety is considered a bioisostere of the 1,3,4-thiadiazole (B1197879) ring, and both are used to develop compounds with a wide array of biological activities. nih.gov

In addition to its role as a bioisostere, the 1,3,4-oxadiazole ring often serves as a rigid linker to connect different pharmacophoric fragments. This linker function helps to maintain the appropriate molecular geometry for optimal interaction with biological targets. nih.gov For instance, in the design of novel anticancer agents, the 1,3,4-oxadiazole scaffold has been used to link various aryl and heteroaryl moieties, resulting in compounds with significant cytotoxic effects. acs.org

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes and Methodologies

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established, typically involving the cyclodehydration of diacylhydrazines or the reaction of acid hydrazides with various reagents. nih.govnih.gov A common and efficient method involves the reaction of hydrazides with substituted acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). nih.gov For 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, a logical synthetic approach would involve the cyclization of 2-fluorobenzohydrazide (B1295203) with a 2-fluorobenzoic acid derivative.

Future research in this area could focus on developing more sustainable and efficient synthetic methodologies. This includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve yields for other 1,3,4-oxadiazole (B1194373) derivatives.

One-pot synthesis: Streamlining the reaction sequence into a single step from readily available starting materials would enhance the efficiency and scalability of production.

Green chemistry approaches: Investigating the use of environmentally benign solvents and catalysts to minimize the environmental impact of the synthesis.

Below is a table summarizing potential synthetic strategies for 2,5-disubstituted-1,3,4-oxadiazoles, which could be adapted for the title compound.

| Synthetic Method | Precursors | Reagents/Conditions | Potential Advantages |

| Cyclodehydration | Diacylhydrazines | POCl3, SOCl2, PPA | High yield, well-established |

| From Acid Hydrazides | Acid hydrazide and carboxylic acid | POCl3 | Versatile, common |

| From Hydrazones | N-arylidenearoylhydrazide | Cu(OTf)2 | C-H functionalization |

| Microwave-Assisted | Hydrazides and acids | Microwave irradiation | Reduced reaction time |

Elucidation of Detailed Biological Mechanisms and Target Identification

Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govijpsr.infoijpsjournal.com The introduction of fluorine atoms, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity.

For this compound, future research should be directed towards a thorough investigation of its biological activities and the underlying mechanisms of action. A related compound, 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazole, has shown considerable anticonvulsant activity, suggesting a potential area of investigation for the title compound. nih.govdocumentsdelivered.com

Key research avenues include:

Broad-spectrum biological screening: Testing the compound against a wide panel of bacterial and fungal strains, various cancer cell lines, and in models of inflammation.

Mechanism of action studies: If antimicrobial activity is observed, studies could focus on its effect on bacterial cell wall synthesis or other essential cellular processes. For anticancer activity, investigations into cell cycle arrest, apoptosis induction, and inhibition of specific signaling pathways would be crucial.

Target identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific molecular targets of the compound. For instance, some oxadiazole derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and α-glucosidase. psu.edunih.gov

The following table outlines potential biological activities and targets for investigation based on related oxadiazole compounds.

| Biological Activity | Potential Molecular Target(s) | Relevant Research Findings for Related Compounds |

| Anticancer | Tyrosine kinases, CDK1 | Oxadiazole derivatives have shown inhibitory effects on cancer cell proliferation. |

| Antimicrobial | Bacterial cell wall synthesis enzymes | Some 2,5-disubstituted-1,3,4-oxadiazoles exhibit significant antibacterial and antifungal properties. nih.gov |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Certain oxadiazole derivatives act as COX-2 inhibitors. nih.gov |

| Anticonvulsant | Benzodiazepine receptors | Structurally similar compounds have demonstrated anticonvulsant effects. nih.govbrieflands.com |

| Antidiabetic | α-glucosidase | Fluorinated oxadiazole derivatives have been investigated as potential α-glucosidase inhibitors. psu.edu |

Advanced Materials Design and Optimization for Emerging Technologies

The 1,3,4-oxadiazole ring is an electron-deficient system, which makes its derivatives suitable for applications as electron-transporting materials in organic light-emitting diodes (OLEDs). The incorporation of fluorophenyl groups can further enhance these properties.

Future research in materials science should focus on:

Characterization of optoelectronic properties: A thorough investigation of the photophysical and electrochemical properties of this compound to determine its suitability for OLED applications.

Device fabrication and testing: Incorporating the compound into OLED devices to evaluate its performance in terms of efficiency, stability, and color purity.

Development of novel polymers: Using the compound as a building block for the synthesis of novel polymers with tailored electronic and optical properties for applications in flexible electronics and photonics.

A comparative table of properties for related compounds used in materials science is presented below.

| Compound | Key Feature | Application |

| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-transporting | OLEDs |

| 2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole (B3189423) | Enhanced electron-deficient character | Charge-transport layers in OLEDs |

Pre-clinical and Clinical Translation Potential

Should this compound demonstrate significant and specific biological activity in initial screenings, the subsequent steps would involve comprehensive pre-clinical evaluation.

In vivo efficacy studies: Testing the compound in animal models of the relevant diseases (e.g., infectious disease models, cancer xenograft models, epilepsy models) to determine its therapeutic potential.

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity, are critical steps for any potential drug candidate. In silico predictions can provide initial guidance in this area. nih.govmdpi.com

Lead optimization: Should the initial compound show promise but also have limitations (e.g., moderate potency, poor solubility), medicinal chemistry efforts would focus on synthesizing and testing analogs to improve its drug-like properties.

The translational pathway from a promising compound to a clinical candidate is long and requires a multidisciplinary approach, but the unique structural features of this compound make it a compelling subject for future research and development.

Q & A

Q. What are the optimized synthetic routes for 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, and how can reaction conditions be tailored for high yield?

The compound is typically synthesized via cyclization of diacylhydrazines using dehydrating agents. For example, nitro-substituted precursors like 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole can be reduced to amino derivatives using Zn/CaCl₂, followed by Schiff base formation with aromatic aldehydes (yields 65–81%) . Alternative methods include Ainsworth’s synthesis, where substituted diacylhydrazines are cyclized using P₂O₅/H₃PO₄ under reflux . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time to mitigate side reactions.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR spectroscopy to confirm oxadiazole ring formation (C=N stretching at ~1610 cm⁻¹ and N–O at ~950 cm⁻¹) .

- Elemental analysis to verify purity and stoichiometry .

- Single-crystal X-ray diffraction to resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in fluorophenyl rings) .

- ¹H/¹³C NMR to assign substituent positions, with fluorophenyl protons showing distinct splitting patterns due to fluorine’s electronegativity .

Q. How are pharmacological activities (e.g., anticancer, insecticidal) evaluated for this compound?

- In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at varying concentrations (1–100 μM) .

- Insecticidal activity via contact toxicity tests on pests (e.g., house flies), measuring LD₅₀ values and comparing with commercial agents .

- Structure-activity relationship (SAR) studies by modifying fluorophenyl substituents to enhance bioactivity .

Advanced Research Questions

Q. How can photophysical properties (e.g., two-photon absorption) be experimentally measured and enhanced?

- UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and quantum yields. For instance, derivatives with extended conjugation (e.g., arylvinyl groups) show red-shifted absorption (~350 nm) and enhanced two-photon absorption cross-sections (σ₂ ~500 GM) .

- Z-scan technique to quantify nonlinear optical properties under pulsed laser excitation .

- Substituent engineering : Electron-donating groups (e.g., –NMe₂) improve charge transfer, while fluorophenyl rings enhance thermal stability .

Q. What strategies are used to design coordination polymers with this compound as a ligand?

- Metal-ligand coordination : The oxadiazole’s N atoms bind Ag(I) or transition metals, forming 1D/2D polymers. Reaction conditions (e.g., solvent polarity, counterion choice) dictate topology .

- Single-crystal X-ray analysis reveals coordination modes (e.g., bridging vs. chelating) and supramolecular interactions .

- Thermogravimetric analysis (TGA) assesses thermal stability, with fluorophenyl derivatives showing higher decomposition temperatures (~300°C) due to rigid packing .

Q. How can electrochemical methods (EIS, SEM) evaluate its corrosion inhibition efficacy?

- Electrochemical impedance spectroscopy (EIS) measures charge-transfer resistance (Rct) in corrosive media (e.g., HCl), where higher Rct indicates effective inhibition .

- SEM/XPS surface analysis confirms inhibitor adsorption on carbon steel, with fluorine’s electronegativity enhancing chemisorption via Fe–F bonds .

- Concentration optimization : Inhibition efficiency typically plateaus at 0.5 mM due to monolayer saturation .

Q. How do computational methods (e.g., DFT, QSAR) aid in predicting and rationalizing its properties?

- Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer behavior. Fluorine substituents lower LUMO energy, enhancing electron affinity .

- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding rational design .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Reproducibility checks : Standardize assay protocols (e.g., cell line passage number, incubation time) .

- Purity validation : HPLC or GC-MS to rule out impurities (e.g., unreacted precursors) .

- Control experiments : Compare with structurally analogous compounds (e.g., non-fluorinated oxadiazoles) to isolate fluorine’s role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.